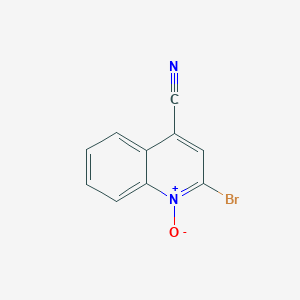
2-Bromo-1-oxo-1lambda~5~-quinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-oxo-1lambda~5~-quinoline-4-carbonitrile is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom, a carbonitrile group, and an oxo group attached to the quinoline ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-oxo-1lambda~5~-quinoline-4-carbonitrile typically involves the bromination of quinoline derivatives. One common method is the bromination of quinoline using bromine in the presence of a suitable solvent like nitrobenzene. The reaction is carried out under controlled conditions to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-oxo-1lambda~5~-quinoline-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxo group can participate in redox reactions, leading to the formation of different quinoline derivatives.
Cyclization Reactions: The carbonitrile group can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Bromine: Used for the initial bromination of quinoline.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing and Reducing Agents: For redox reactions involving the oxo group.
Major Products
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
Oxidized or Reduced Quinoline Compounds: Resulting from redox reactions.
Fused Ring Systems: Produced through cyclization reactions.
Scientific Research Applications
2-Bromo-1-oxo-1lambda~5~-quinoline-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its biological activities, including antimicrobial and anticancer properties.
Material Science: Employed in the development of advanced materials with specific electronic or optical properties.
Chemical Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-1-oxo-1lambda~5~-quinoline-4-carbonitrile involves its interaction with specific molecular targets. The bromine atom and carbonitrile group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The oxo group can participate in hydrogen bonding and redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromoquinoline: A simpler brominated quinoline derivative.
2-Chloro-1-oxo-1lambda~5~-quinoline-4-carbonitrile: A similar compound with a chlorine atom instead of bromine.
Quinoline-4-carbonitrile: Lacks the bromine and oxo groups but shares the quinoline and carbonitrile structure.
Uniqueness
2-Bromo-1-oxo-1lambda~5~-quinoline-4-carbonitrile is unique due to the presence of both the bromine atom and the oxo group, which confer distinct reactivity and biological activity
Properties
CAS No. |
90264-18-9 |
|---|---|
Molecular Formula |
C10H5BrN2O |
Molecular Weight |
249.06 g/mol |
IUPAC Name |
2-bromo-1-oxidoquinolin-1-ium-4-carbonitrile |
InChI |
InChI=1S/C10H5BrN2O/c11-10-5-7(6-12)8-3-1-2-4-9(8)13(10)14/h1-5H |
InChI Key |
ZCUHDKXJTDNGGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=[N+]2[O-])Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane](/img/structure/B14365726.png)
methanone](/img/structure/B14365733.png)


![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)

![2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene](/img/structure/B14365772.png)
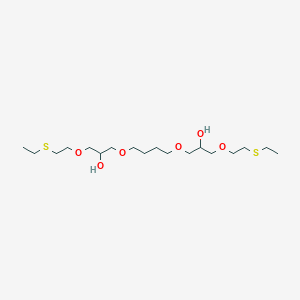
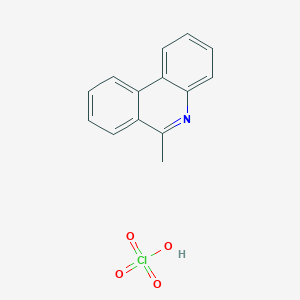
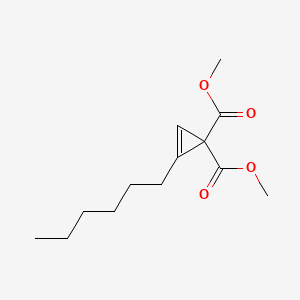
![1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14365785.png)
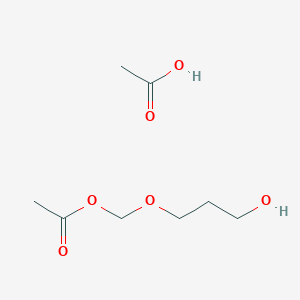
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]](/img/structure/B14365799.png)
